
HA130
Übersicht
Beschreibung
HA130 is a selective inhibitor of autotaxin, an enzyme that catalyzes the conversion of lysophosphatidylcholine to lysophosphatidic acid. This compound has shown significant potential in various scientific and medical applications due to its ability to modulate the autotaxin-lysophosphatidic acid signaling pathway .
Vorbereitungsmethoden
HA130 is synthesized through a series of chemical reactions involving the modification of boronic acid groups. The synthetic route typically involves the interaction between boronic acid and threonine hydroxyl oxygen, inspired by the proteasome inhibitor bortezomib . The industrial production of this compound involves stringent quality control measures to ensure high purity and efficacy .
Analyse Chemischer Reaktionen
Mechanism of Enzymatic Inhibition
HA130 exhibits mixed-type inhibition kinetics against ATX:
Parameter | Value/Effect | Source |
---|---|---|
V~max~ | Reduced by 45% | |
K~m~ | Increased 3-fold | |
Reversibility | Full activity restoration after washout |
This indicates this compound binds both the free enzyme and enzyme-substrate complex, altering substrate affinity and catalytic turnover .
Selectivity Profile
This compound shows high specificity for ATX over structurally similar enzymes:
Enzyme | Activity at 10 μM this compound | Significance |
---|---|---|
Proteasome | No inhibition | Excludes off-target effects |
NPP1 | No inhibition | Confirms ATX-specificity |
Alkaline Phosphatase | No effect | Validates mechanistic focus |
No cytotoxicity was observed in cell viability assays .
In Vivo Pharmacodynamic Effects
This compound rapidly modulates lysophosphatidic acid (LPA) levels in mice:
-
Plasma LPA reduction : 48% decrease within 2 minutes post-injection (1 nmol/g dose) .
-
Kinetics : Plasma this compound concentration peaks at 0.35 μM within 10 minutes, correlating with LPA decline (R² = 0.751) .
-
Dynamic balance : Sustained LPA levels depend on ATX-mediated synthesis and lipid phosphate phosphatase (LPP)-driven degradation .
Chemical Stability and Solubility
Property | Value |
---|---|
Solubility | 93 mg/mL in DMSO (200.73 mM) |
Aqueous | Insoluble |
Ethanol | Insoluble |
Therapeutic Implications
This compound’s ability to disrupt ATX-LPA signaling has been explored in:
-
Cancer microenvironments : Alters lipid homeostasis in pancreatic cancer-associated fibroblasts .
-
Uremic toxin clearance : Enhances β2-microglobulin and parathyroid hormone removal in hemodialysis .
This compound represents a paradigm for boronic acid-driven enzyme inhibition, combining reversible binding, high specificity, and rapid in vivo efficacy. Its chemical reactivity centers on the boronic acid group’s interaction with ATX’s catalytic threonine, making it a valuable tool for studying LPA-driven pathologies.
Wissenschaftliche Forschungsanwendungen
Hemoperfusion Therapy
Overview
HA130 is primarily utilized in hemoperfusion therapy to improve the quality of life for patients with chronic kidney disease (CKD) and end-stage renal disease (ESRD). The therapy effectively removes middle to large uremic toxins, such as beta-2 microglobulin (β2M) and parathyroid hormone (PTH), which are typically elevated in patients undergoing dialysis.
Mechanism of Action
The this compound disposable hemoperfusion cartridge is designed with a neutral macroporous resin that captures targeted molecules ranging from 5 kDa to 30 kDa through hydrophobic interactions and van der Waals forces. This technology allows for the efficient removal of protein-bound toxins from the blood during hemodialysis.
Clinical Benefits
- Improved Quality of Life: Patients receiving this compound therapy report significant relief from symptoms such as uremic pruritus and restless legs syndrome, leading to enhanced sleep quality .
- Extended Survival Rates: Studies indicate that integrating this compound with standard hemodialysis can extend patient life expectancy by approximately 2.87 years .
- Reduction in Complications: The therapy has been shown to decrease inflammation markers (hs-CRP, IL-6, TNF-α) and improve overall patient well-being .
Autotaxin Inhibition
Overview
this compound has been identified as a potent inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in various pathological conditions including cancer and fibrosis.
Inhibition Mechanism
this compound acts as a mixed-type inhibitor with an IC50 value of approximately 28 nM, demonstrating a significant increase in potency compared to earlier compounds . The compound reduces both the maximum reaction rate (Vmax) and substrate affinity (Km), indicating its effectiveness in modulating autotaxin activity.
Research Findings
- Plasma LPA Levels: Administration of this compound leads to a rapid decrease in plasma LPA levels, confirming its role in regulating LPA turnover . In experimental models, this compound administration resulted in a 48% reduction in plasma LPA levels within minutes post-injection.
- Potential Therapeutic Applications: Given its inhibitory effects on autotaxin, this compound may have implications for treating conditions associated with high LPA levels, such as certain cancers and fibrotic diseases.
Case Studies
Wirkmechanismus
HA130 exerts its effects by inhibiting the enzymatic activity of autotaxin, thereby reducing the production of lysophosphatidic acid. This inhibition affects various cellular processes, including cell proliferation, migration, and cytokine production . The molecular targets involved include the autotaxin enzyme and its associated receptors on T cells .
Vergleich Mit ähnlichen Verbindungen
HA130 is unique due to its high selectivity and potency as an autotaxin inhibitor. Similar compounds include:
GLPG1690: Another autotaxin inhibitor currently in clinical trials for idiopathic pulmonary fibrosis.
S32826: An autotaxin inhibitor with a shorter duration of action compared to this compound.
This compound stands out due to its reversible inhibition and low cytotoxicity, making it a promising candidate for further research and therapeutic applications .
Biologische Aktivität
HA130 is a potent and selective inhibitor of autotaxin, an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a lipid mediator involved in various physiological and pathological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in clinical studies, and potential therapeutic applications.
This compound functions as a reversible inhibitor of autotaxin with an IC50 value of 28 nM , effectively blocking the hydrolysis of substrates like bis-pNPP. It demonstrates selectivity by exhibiting no significant activity against other enzymes such as the proteasome or alkaline phosphatase . The inhibition of autotaxin leads to decreased levels of LPA, which is implicated in cell migration, inflammation, and tumor progression.
In Vitro Studies
In vitro assays have shown that this compound inhibits autotaxin-mediated cell migration. For instance, in A2058 melanoma cell assays, this compound effectively reduced cell migration induced by LPA, suggesting its potential application in cancer therapy . Additionally, studies indicate that this compound can rapidly decrease plasma LPA levels when administered intravenously in animal models .
Clinical Research Findings
Recent clinical studies have explored the efficacy of this compound in various medical contexts, particularly in hemodialysis and chronic kidney disease management.
Case Study: Hemoperfusion with this compound
A significant study published in Blood Purification assessed the effects of this compound hemoperfusion combined with hemodialysis (HD) on patients with end-stage kidney disease (ESKD). This four-year randomized controlled trial involved 438 patients across multiple centers. Key findings include:
- Reduction in Uremic Toxins : Patients receiving this compound treatment exhibited lower levels of beta-2 microglobulin (β2M) and parathyroid hormone (PTH), indicating effective removal of middle-molecular-weight toxins.
- Improvement in Symptoms : The study reported a significant reduction in uremic pruritus symptoms among patients treated with this compound compared to standard HD .
- Quality of Life Enhancements : After six months of treatment, patients' nutritional status and quality of life scores improved significantly compared to those on standard HD protocols .
Summary of Clinical Findings
Study Parameter | HD Group (Control) | HD + this compound Group | Statistical Significance |
---|---|---|---|
β2M Levels (mg/L) | 30.5 ± 4.2 | 20.1 ± 3.8 | p < 0.01 |
PTH Levels (pg/mL) | 300 ± 50 | 150 ± 30 | p < 0.01 |
VAS Score (Pruritus) | 8.47 ± 0.82 | 6.50 ± 0.82 | p < 0.001 |
Potential Therapeutic Applications
The inhibition of autotaxin by this compound presents several therapeutic opportunities:
- Cancer Treatment : By reducing LPA levels, this compound may help inhibit tumor growth and metastasis.
- Inflammatory Diseases : Given LPA's role in inflammation, this compound could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
- Neurological Disorders : Research indicates that targeting the autotaxin-LPA axis may protect against blood-brain barrier disruption and mitochondrial dysfunction following ischemic events .
Eigenschaften
IUPAC Name |
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWUZCBSWABPMR-XKZIYDEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BFNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676768 | |
Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229652-21-4 | |
Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of HA130?
A1: this compound is a potent inhibitor of the enzyme autotaxin (ATX), also known as lysophospholipase D. [, , , ]
Q2: How does this compound inhibit autotaxin?
A2: this compound acts as an inhibitor of ATX's enzymatic activity, specifically targeting its lysophospholipase D activity. [, ] While the exact binding mode is not fully elucidated in the provided abstracts, studies suggest it directly interacts with the enzyme to prevent the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [, ]
Q3: What are the downstream effects of autotaxin inhibition by this compound?
A3: Inhibiting ATX with this compound reduces LPA production. [, , ] Since LPA is a bioactive lipid that influences various cellular processes through LPA receptors (LPARs), this compound effectively modulates those LPA-mediated signaling pathways. This includes effects on T cell migration across lymph nodes, [] reduction of myocardial ischemia/reperfusion injury, [, ] and potential impact on blood-brain barrier integrity after stroke. []
Q4: What is the molecular formula and weight of this compound?
A4: The provided abstracts do not explicitly state the molecular formula or weight of this compound.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided abstracts do not offer specific spectroscopic data (e.g., NMR, IR) for this compound.
Q6: Has this compound been incorporated into any specific medical devices?
A6: Yes, this compound is utilized in hemoperfusion cartridges designed for extracorporeal blood purification therapies. [, , , , , , ]
Q7: What is the stability of this compound within these medical devices?
A7: While the provided abstracts do not directly address this compound's stability within the cartridges, research indicates good biocompatibility, with no significant increase in necrosis or apoptosis of monocytes exposed to this compound-containing cartridges in both static and dynamic test conditions. [] This suggests an acceptable level of stability and non-reactivity within the device's operational context.
Q8: Does this compound itself have catalytic properties?
A8: this compound is not described as having intrinsic catalytic properties. It functions as an enzyme inhibitor, specifically targeting the catalytic activity of autotaxin. [, , , ]
Q9: Have computational methods been applied to study this compound?
A9: The provided abstracts do not indicate the use of computational methods like molecular modeling or simulations specifically for this compound.
Q10: What is known about the stability of this compound under various storage conditions?
A10: The provided abstracts do not contain information about the storage stability of this compound.
Q11: Is there information on the SHE (Safety, Health, and Environment) regulations related to this compound manufacturing or use?
A11: The provided abstracts do not directly address SHE regulations specific to this compound.
Q12: What is the ADME profile of this compound?
A12: Specific details about the absorption, distribution, metabolism, and excretion of this compound are not provided in the abstracts.
Q13: What in vitro models have been used to study this compound's effects?
A13: In vitro studies mentioned in the abstracts include the use of U937 monocytes to assess the cytotoxicity of this compound-containing hemoperfusion cartridges. [] These studies revealed no significant increase in necrosis or apoptosis, indicating good biocompatibility.
Q14: What in vivo models have been used to investigate this compound's effects?
A14: Animal models utilized in this compound research include:
- Mouse model of myocardial ischemia/reperfusion injury: Intrathecal administration of this compound during myocardial ischemia was shown to reduce infarct size and cerebrospinal fluid LPA levels. []
- Mouse model of ischemic stroke (middle cerebral artery occlusion): Treatment with this compound rescued endothelial permeability and mitochondrial dysfunction following ischemia and reperfusion, suggesting a potential therapeutic role in stroke. []
- Zebrafish model for studying left-right asymmetry: this compound treatment disrupted the formation of Kupffer’s vesicle, a structure vital for establishing left-right asymmetry during development, suggesting a role for the autotaxin/LPA pathway in this process. []
Q15: Are there known cases of resistance developing to this compound?
A15: The provided abstracts do not mention any specific resistance mechanisms to this compound.
Q16: Are there specific drug delivery strategies being explored for this compound?
A16: The abstracts primarily focus on this compound's use in hemoperfusion cartridges for extracorporeal blood purification. [, , , , , , ] There isn't specific mention of alternative drug delivery strategies being explored.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.